Cas no 320423-63-0 (1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone)
1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-((2-Chlorothiazol-5-yl)methoxy)phenyl)ethanone
- 1-{2-[(2-CHLORO-1,3-THIAZOL-5-YL)METHOXY]PHENYL}-1-ETHANONE
- 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethanone
- AC1MC8A5
- AG-A-17965
- CTK6H4140
- MolPort-002-344-803
- 320423-63-0
- DTXSID40376953
- MFCD01568772
- 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethan-1-one
- 1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone
- AKOS005069731
- 12N-077
- 1-(2-[(2-CHLORO-1,3-THIAZOL-5-YL)METHOXY]PHENYL)-1-ETHANONE
- 1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone
-
- MDL: MFCD01568772
- Inchi: 1S/C12H10ClNO2S/c1-8(15)10-4-2-3-5-11(10)16-7-9-6-14-12(13)17-9/h2-6H,7H2,1H3
- InChI Key: CJOFVPPYQGMNCL-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(COC2C=CC=CC=2C(C)=O)S1
Computed Properties
- Exact Mass: 267.0120774g/mol
- Monoisotopic Mass: 267.0120774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Melting Point: 65-67°C
1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C027215-250mg |
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone |
320423-63-0 | 250mg |
$ 220.00 | 2022-06-06 | ||
| TRC | C027215-500mg |
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone |
320423-63-0 | 500mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM274962-5g |
1-(2-((2-Chlorothiazol-5-yl)methoxy)phenyl)ethanone |
320423-63-0 | 95% | 5g |
$653 | 2021-08-18 | |
| abcr | AB158521-1 g |
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone; . |
320423-63-0 | 1g |
€315.00 | 2023-05-08 | ||
| abcr | AB158521-5 g |
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone; . |
320423-63-0 | 5g |
€859.90 | 2023-05-08 | ||
| abcr | AB158521-10 g |
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone; . |
320423-63-0 | 10g |
€1403.30 | 2023-05-08 | ||
| Chemenu | CM274962-1g |
1-(2-((2-Chlorothiazol-5-yl)methoxy)phenyl)ethanone |
320423-63-0 | 95% | 1g |
$334 | 2023-01-07 | |
| abcr | AB158521-1g |
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone; . |
320423-63-0 | 1g |
€315.00 | 2025-02-27 | ||
| abcr | AB158521-5g |
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone; . |
320423-63-0 | 5g |
€859.90 | 2025-02-27 | ||
| abcr | AB158521-10g |
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone; . |
320423-63-0 | 10g |
€1403.30 | 2025-02-27 |
1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone Suppliers
1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone
Chemical Profile and Research Applications of 1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone (CAS No. 320423-63-0)
CAS No. 320423-63-0 is a synthetic organic compound characterized by its unique molecular architecture, which includes a thiazole ring system, a chlorinated aromatic moiety, and a ketone functionality. The full chemical name, 1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone, reflects its structural complexity and highlights key substituents that contribute to its potential pharmacological properties. This compound belongs to the broader class of thiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.
The core structure of 1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone features a fused heterocyclic framework with a methoxyphenyl group attached to the thiazole ring via an ether linkage. The presence of the chlorine atom at the C5 position of the thiazole ring introduces steric and electronic effects that may influence molecular interactions with biological targets. Recent studies in the field of small-molecule drug discovery have demonstrated that such halogenated heterocycles often exhibit enhanced binding affinity to enzyme active sites or receptor proteins.
Synthetic pathways for this compound typically involve multistep organic reactions, including nucleophilic substitution, condensation reactions, and catalytic oxidation processes. The formation of the thiazole ring is often achieved through the Hantzsch thiazole synthesis or related methodologies, which require precise control of reaction conditions to ensure regioselectivity. Researchers have reported that the introduction of the methoxyphenyl ether group can be optimized using transition-metal-catalyzed coupling reactions under mild temperatures.
From a pharmacological perspective, compounds containing both thiazole and aromatic ketone moieties have been extensively studied for their anti-inflammatory, antimicrobial, and antitumor activities. A 2024 review in *Journal of Medicinal Chemistry* highlighted that thiazole-based derivatives with similar structural motifs show promising results in preclinical models targeting kinases involved in cancer progression. The specific arrangement of functional groups in CAS No. 320423-63-0 suggests potential applications as a lead compound for developing inhibitors against protein kinases or other enzyme families implicated in disease pathways.
Recent advances in computational chemistry have enabled detailed molecular docking studies of compounds like 1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone. These simulations reveal favorable interactions between the thiazole ring and hydrophobic pockets in target proteins, while the ketone group may participate in hydrogen bonding with polar residues. Such insights guide medicinal chemists in optimizing substituent patterns to improve potency and selectivity.
In terms of physicochemical properties, this compound exhibits moderate solubility in organic solvents such as DMSO or acetonitrile, making it suitable for high-throughput screening assays. Its melting point range (reported between 85–88°C) aligns with typical values for analogous heterocyclic ketones. Spectroscopic data including NMR and mass spectrometry confirm the presence of all expected functional groups without impurities.
The research community has also explored structure–activity relationships (SAR) for related compounds containing chlorinated thiazoles. A 2025 study published in *Bioorganic & Medicinal Chemistry* demonstrated that electron-withdrawing substituents like chlorine enhance metabolic stability while maintaining bioavailability—a critical factor for drug development candidates like CAS No. 320423-63-0.
Applications extend beyond pharmaceuticals into materials science, where such heterocycles contribute to photophysical properties useful in organic electronics or fluorescent probes. The conjugated system formed by the thiazole ring and aromatic phenyl group may enable tailored absorption/emission characteristics through strategic modification.
Ongoing research continues to investigate novel synthetic strategies for this class of compounds using green chemistry principles. Flow chemistry approaches have shown promise in improving yield efficiency while minimizing hazardous waste generation during scale-up processes.
In conclusion, 1-{2-(2-Chloro-1,3-thiazol-5-y)methoxyphenyl}-1-etanone represents an important scaffold within modern chemical research due to its versatile structure and potential therapeutic applications. As our understanding deepens through experimental validation and computational modeling, this compound may serve as a foundation for developing innovative solutions across multiple scientific disciplines.
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